3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorinated thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(thiophen-2-yl)propan-1-one: Lacks the chlorine atom on the thiophene ring.
3-Amino-1-(2,4-dichlorophenyl)propan-1-one: Contains a dichlorophenyl group instead of a chlorothiophene ring.
Uniqueness
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one is unique due to the presence of both an amino group and a chlorinated thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8ClNOS |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2 |
InChI Key |
HBILSXDPDXMZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.